molecular formula C16H22N6O3S B11000575 [4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

[4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B11000575
M. Wt: 378.5 g/mol
InChI Key: HEZWXLDLXUWRCM-UHFFFAOYSA-N
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Description

This compound features a methanone core linking two key moieties: a 4-(methylsulfonyl)piperazine group and a 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl unit. The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and solubility. The propan-2-yl substituent on the tetrazole introduces steric bulk, which may modulate receptor binding specificity .

Properties

Molecular Formula

C16H22N6O3S

Molecular Weight

378.5 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C16H22N6O3S/c1-12(2)22-18-15(17-19-22)13-4-6-14(7-5-13)16(23)20-8-10-21(11-9-20)26(3,24)25/h4-7,12H,8-11H2,1-3H3

InChI Key

HEZWXLDLXUWRCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing similar structures.
  • One approach could involve the condensation of an appropriate amine (such as piperazine) with a ketone (e.g., acetophenone) in the presence of a suitable reagent (e.g., acid catalyst).
  • Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification processes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the methylsulfonyl group could yield a sulfoxide or sulfone.

        Reduction: Reduction of the carbonyl group could form the corresponding alcohol.

        Substitution: Substitution reactions at the phenyl ring could lead to diverse derivatives.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.

      Cancer Research: Explore its effects on cancer cell lines.

      Biological Studies: Investigate its interactions with cellular targets.

      Materials Science: Assess its use in materials, such as sensors or catalysts.

  • Mechanism of Action

  • Comparison with Similar Compounds

    Structural Analogs with Piperazine and Tetrazole Moieties

    Several analogs from the Indian Journal of Pharmaceutical Sciences (2018) share the piperazine-tetrazole scaffold but differ in substituents ():

    Compound ID Piperazine Substituent Tetrazole Substituent Melting Point (°C) Key Activity Findings
    7e () 4-Methoxyphenylsulfonyl Phenyl 131–134 Moderate antiproliferative
    7n () 4-Methoxyphenylsulfonyl 4-Nitrophenyl 161–163 High activity (NO2 as EWG)
    7f () 4-Trifluoromethylphenylsulfonyl Phenyl 165–167 Moderate activity
    Target Compound Methylsulfonyl 2-(Propan-2-yl)phenyl Not reported Hypothesized high activity

    Key Observations :

    • Electron-Withdrawing Groups (EWGs): Compounds with EWGs like NO₂ (7n) or CF₃ (7f) show enhanced antiproliferative activity compared to electron-donating groups (e.g., OCH₃ in 7e) . The target compound’s methylsulfonyl group (a strong EWG) may similarly boost activity.
    • Tetrazole Substitution : The propan-2-yl group in the target compound introduces steric hindrance, which could improve selectivity compared to phenyl or benzyl substituents in analogs like 7g–i ().

    Pyrazole and Heterocyclic Derivatives

    • Pyrazole Analog (): The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone replaces tetrazole with pyrazole. Pyrazoles generally exhibit lower metabolic stability than tetrazoles due to reduced resistance to oxidative degradation. However, the chlorophenyl group may enhance lipophilicity .
    • Thiadiazole and Furan Derivatives (): Compounds like {furan-2-yl}(4-sulfonylpiperazinyl)methanone () prioritize heteroaromatic diversity.

    Neuroleptic and Piperazine-Based Compounds

    A neuroleptic agent from WHO (), {4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone, shares the methylsulfonyl-piperazine motif. The trifluoropropoxy group enhances blood-brain barrier penetration, a feature absent in the target compound, which may limit central nervous system activity .

    Biological Activity

    The compound [4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural features of this compound, including the piperazine ring, methylsulfonyl group, and tetrazole moiety, suggest diverse biological activities.

    Structural Characteristics

    The compound's structure can be broken down as follows:

    • Piperazine Ring : Commonly associated with neuropharmacological activity.
    • Methylsulfonyl Group : Known for enhancing solubility and bioavailability.
    • Tetrazole Moiety : Often contributes to metabolic stability and can enhance binding affinity to biological targets.

    1. Neuropharmacological Effects

    The piperazine component is frequently linked to compounds with neuroactive properties. Studies indicate that derivatives of piperazine can exhibit anxiolytic, antidepressant, and antipsychotic effects. For instance, structurally similar piperazine derivatives have been shown to modulate neurotransmitter systems effectively.

    2. Antimicrobial Activity

    Tetrazole-containing compounds have been explored for their antimicrobial properties. The presence of the tetrazole ring may enhance the compound's ability to inhibit bacterial growth. Preliminary studies suggest that related compounds exhibit moderate to significant antimicrobial activity against various pathogens, potentially positioning this compound as a candidate for further exploration in antibiotic development.

    3. Anticancer Potential

    Research into similar structures has revealed promising anticancer activities. For example, compounds with piperazine and tetrazole functionalities have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties. In vitro studies using cell lines such as A-431 and Jurkat have shown that certain derivatives exhibit IC50 values lower than established chemotherapeutics, indicating potent antiproliferative effects.

    Table 1: Summary of Biological Activities

    Activity TypeRelated CompoundsObserved Effects
    NeuropharmacologicalPiperazine derivativesAnxiolytic and antidepressant effects
    AntimicrobialTetrazole derivativesModerate to significant inhibition of bacterial growth
    AnticancerPiperazine-tetrazole hybridsCytotoxic effects in cancer cell lines

    Case Study 1: Neuropharmacological Screening

    A study evaluating a series of piperazine derivatives found that compounds similar to [4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

    Case Study 2: Antimicrobial Testing

    In vitro assays conducted on tetrazole-based compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic action.

    Case Study 3: Anticancer Efficacy

    A series of experiments on related compounds demonstrated strong cytotoxicity against breast cancer cell lines (MCF7) with IC50 values significantly lower than those of conventional chemotherapy agents like doxorubicin. This suggests that the incorporation of both piperazine and tetrazole moieties may lead to enhanced therapeutic efficacy.

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